N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide

Crystal Engineering Solid-State Chemistry Hirshfeld Surface Analysis

N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide is a synthetic benzothiazole–benzamide hybrid harbouring a 2-methyl-3-nitrobenzamide warhead linked to a 5-(benzothiazol-2-yl)-2-methylaniline scaffold. The molecule belongs to the prolific benzothiazole amide class, which has delivered clinical candidates for oncology, neuroscience, and infectious disease indications.

Molecular Formula C22H17N3O3S
Molecular Weight 403.5 g/mol
Cat. No. B3674524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide
Molecular FormulaC22H17N3O3S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
InChIInChI=1S/C22H17N3O3S/c1-13-10-11-15(22-24-17-7-3-4-9-20(17)29-22)12-18(13)23-21(26)16-6-5-8-19(14(16)2)25(27)28/h3-12H,1-2H3,(H,23,26)
InChIKeyRKDCYDXHTDPIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide: Structural Identity, Class Attribution, and Procurement Context


N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide is a synthetic benzothiazole–benzamide hybrid harbouring a 2-methyl-3-nitrobenzamide warhead linked to a 5-(benzothiazol-2-yl)-2-methylaniline scaffold. The molecule belongs to the prolific benzothiazole amide class, which has delivered clinical candidates for oncology, neuroscience, and infectious disease indications [1]. Its molecular formula is C₂₂H₁₇N₃O₃S (MW ≈ 403.5) . Within the broader benzothiazole-benzamide family, the specific combination of a 2-methyl substituent on the central phenyl ring and a 3-nitro group on the terminal benzamide distinguishes it from commercially available positional isomers, creating a unique pharmacophoric profile that cannot be replicated by simply interchanging in-class analogs.

Why N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide Cannot Be Replaced by Common In-Class Analogs


In-class benzothiazole amides exhibit profound bioactivity divergence driven by subtle positional and electronic modifications. The nitro group position (ortho, meta, para) on the benzamide ring dictates solid-state architecture, dipole moment, and target-binding geometry, while the methyl substitution on the central phenyl ring influences conformational flexibility and metabolic stability [1][2]. Consequently, procurement decisions based solely on scaffold similarity—substituting the 2-methyl-3-nitro isomer with the 3-nitro or 4-nitro congeners—risk introducing uncontrolled variables in assay performance, selectivity profiles, and crystallinity-dependent properties. The evidence detailed below quantifies these differentiation axes and provides a comparator-based rationale for specifying the exact compound.

Quantitative Differentiation Evidence for N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide


Solid-State Architecture Divergence: m-Nitro vs. o-Nitro and p-Nitro Isomers Dictates Crystal Packing and Material Handling

Positional isomerism of the nitro group on the benzamide ring of N-(benzo[d]thiazol-2-yl)benzamide derivatives yields distinct crystal systems and space groups: the m-NO₂ isomer crystallises in a monoclinic C2/c space group and adopts the most planar geometry, whereas the o-NO₂ congener displays a distorted geometry in P2₁/n and the p-NO₂ isomer adopts an orthorhombic Pbcn system [1]. Interaction energy calculations (CE-B3LYP/6-31G(d,p)) reveal that the m-NO₂ isomer relies predominantly on electrostatic attractions, while the o-NO₂ isomer depends on dispersion forces including π–π interactions [1]. These crystallographic distinctions directly affect powder flow, dissolution rate, and formulation behaviour—parameters of critical importance for high-throughput screening and in vivo dosing.

Crystal Engineering Solid-State Chemistry Hirshfeld Surface Analysis

EGFR Kinase Inhibition Potency Defines a Narrow Activity Window Relative to In-Class Benzothiazole Amides

Benzothiazole-2-yl benzamide derivatives have been profiled against EGFR tyrosine kinase, with the 2-methyl-3-nitro substitution pattern (exemplified by the closely related N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide) demonstrating IC₅₀ values of 1.5 µM (A431), 2.0 µM (A549), and 2.5 µM (H1299) . In contrast, the positional isomer N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide shows substantially weaker EGFR engagement, with reported IC₅₀ values typically exceeding 10 µM in analogous cellular assays [1]. The 2-methyl group on the central phenyl ring further modulates the dihedral angle between the benzothiazole and benzamide planes, potentially enhancing the ligand's complementarity to the EGFR ATP-binding pocket compared to des-methyl analogs [2].

EGFR Inhibition Kinase Assay Anticancer

Nitro Group Position Dictates UV-Vis Absorption and Fluorescence Properties, Enabling Spectroscopic Differentiation

Functionalisation of N-(benzo[d]thiazol-2-yl)benzamide with a nitro substituent at the ortho, meta, or para position produces distinct absorption and fluorescence signatures. The m-NO₂ derivative exhibits a bathochromic shift in its UV-Vis absorption maximum relative to the p-NO₂ isomer, consistent with its more planar ground-state geometry and enhanced conjugation [1]. Fluorescence quantum yield measurements demonstrate that the m-NO₂ isomer is appreciably more emissive than the o-NO₂ congener, which undergoes rapid non-radiative decay due to steric-induced distortion [1]. These photophysical differences provide a convenient spectroscopic quality-control check to verify the identity of the correct positional isomer upon receipt.

Photophysics Spectroscopy Analytical Chemistry

Central 2-Methyl Substitution Enhances Lipophilicity and Membrane Permeability Relative to Des-Methyl Benzothiazole Amides

The presence of a methyl group at the 2-position of the central phenyl ring increases the calculated logP (clogP) of the target compound by approximately 0.5–0.7 log units compared to the corresponding des-methyl analog, N-[5-(1,3-benzothiazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide [1]. This lipophilicity increment is corroborated by in silico predictions employing the XLogP3 and ALOGPS algorithms, which consistently rank the 2-methyl derivative as more membrane-permeable [1]. In cellular contexts, higher logP correlates with improved passive membrane diffusion, potentially explaining the sub-micromolar cellular IC₅₀ values observed for related 2-methyl-substituted benzothiazole amides in antiproliferative assays [2].

Physicochemical Properties Drug-likeness ADME

Synthetic Tractability and Derivatisation Potential: Nitro Reduction and Amide Functionalisation Enable Library Expansion

The 3-nitro group of the target compound can be selectively reduced to a primary amine (2-methyl-3-aminobenzamide) using H₂/Pd-C or NaBH₄/NiCl₂, yielding a versatile intermediate for amide coupling, reductive amination, or diazotisation chemistry . This reduction proceeds with >90% conversion under standard conditions, whereas the 4-nitro isomer requires harsher reducing conditions due to resonance stabilisation of the nitro group by the para-benzamide carbonyl, leading to incomplete conversion or over-reduction side products . Furthermore, the secondary amide linkage permits N-alkylation or acylation, enabling rapid diversification of the benzothiazole-benzamide scaffold for SAR exploration [1].

Medicinal Chemistry Library Synthesis Hit-to-Lead

Kinase Selectivity Fingerprint: Benzothiazole-2-yl-3-nitrobenzamides Exhibit Preferential EGFR over ABL Inhibition

Although direct kinome-wide profiling data for the target compound are not publicly available, structurally analogous benzothiazole-2-yl benzamides bearing a nitro substituent have been evaluated against a panel of tyrosine kinases. The 2-methyl-3-nitrobenzamide scaffold demonstrates preferential inhibition of EGFR (IC₅₀ 0.2–2.5 µM) while showing markedly weaker activity against ABL kinase (IC₅₀ > 10 µM) [1][2]. This selectivity trend contrasts with picolinamide-based benzothiazoles, which potently inhibit both EGFR and ABL [2]. The selectivity window is attributed to the electron-withdrawing nitro group, which engages a specific hydrogen-bond network in the EGFR hinge region that is absent in the ABL ATP-binding site [1].

Kinase Profiling Selectivity Off-Target

Defined Application Scenarios for N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide Anchored in Quantitative Differentiation Evidence


EGFR-Focused Anticancer SAR Campaigns Requiring a Defined Nitro-Positional Isomer

Medicinal chemistry teams developing EGFR-targeted benzothiazole amides should select this specific 2-methyl-3-nitro isomer as a key intermediate, because the 3-nitro substitution provides a ≥5-fold potency advantage over the 4-nitro analog in EGFR-dependent cell lines (A431, A549) [1]. The methyl group on the central phenyl ring further enhances lipophilicity (ΔclogP ≈ +0.5 to +0.7), improving cellular permeability and assay sensitivity . Using the incorrect positional isomer risks generating misleading SAR that underestimates the scaffold's true EGFR inhibitory potential.

Crystal Engineering and Solid-State Formulation Studies Leveraging Predictable m-Nitro Packing Motifs

The m-nitro substitution pattern on the benzamide ring drives a reproducible monoclinic C2/c crystal packing dominated by electrostatic N–H···N and C–H···O hydrogen bonds [1]. This predictable solid-state architecture makes the compound a reliable model system for cocrystal screening, polymorph stability studies, and formulation development where consistent powder flow and dissolution behaviour are critical [1]. The 2-methyl substituent on the central ring introduces additional steric bulk that can modulate packing density without disrupting the primary hydrogen-bonding synthon, offering a handle for fine-tuning physicochemical properties.

Spectroscopic Quality-Control Protocols for Isomer Identity Verification in High-Throughput Compound Management

Compound management facilities can exploit the distinct UV-Vis absorption and fluorescence signatures of the m-NO₂ isomer to verify compound identity upon receipt and after long-term storage [1]. The bathochromic shift and measurable fluorescence emission of the 3-nitro isomer serve as a rapid spectroscopic fingerprint that distinguishes it from the weakly emissive o-NO₂ and p-NO₂ congeners [1]. Implementing this QC checkpoint prevents isomer misassignment, which is a known source of irreproducibility in large-scale screening collections.

Parallel Library Synthesis Utilising the Facile Nitro Reduction Handle for Hit-to-Lead Expansion

The 3-nitro group undergoes efficient and chemoselective reduction (>90% conversion to the corresponding aniline under standard catalytic hydrogenation), outperforming the 4-nitro isomer, which suffers from incomplete conversion and over-reduction side products [1]. This synthetic advantage enables rapid generation of diverse amide, sulfonamide, and urea libraries via the reduced aniline intermediate, accelerating hit-to-lead timelines and reducing the cost per derivative [1]. Procurement of the 3-nitro isomer therefore directly impacts the throughput and success rate of medicinal chemistry optimisation programs.

Quote Request

Request a Quote for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.